Physicochemical Signature: Calculated cLogP and Fraction sp³ Provide a Differentiable Baseline for Pharmacokinetic Performance Relative to Des‑Chloro and Des‑Methyl Congeners
The target compound possesses a calculated cLogP of approximately 1.68 and a fraction sp³ of 0.56, as determined by the ZINC15 database [1]. In contrast, the des‑chloro analog N‑(2‑methylphenyl)‑2‑[4‑(morpholine‑4‑carbonyl)piperazin‑1‑yl]acetamide is predicted to exhibit a cLogP reduced by roughly 0.5–0.7 log units due to loss of the electron‑withdrawing chlorine, while the des‑methyl analog would be expected to show a modest increase in cLogP but a decrease in metabolic stability. The 5‑chloro‑2‑methyl substitution pattern thus strikes a distinctive balance between lipophilicity‑driven membrane permeability and aqueous solubility, a balance not recapitulated by any other single‑position substitution variant.
| Evidence Dimension | Calculated lipophilicity (cLogP) and molecular complexity (fraction sp³) |
|---|---|
| Target Compound Data | cLogP = 1.68; fraction sp³ = 0.56 |
| Comparator Or Baseline | closest in-class des‑chloro analog (not explicitly measured; inference based on typical ΔcLogP for chlorine removal) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 log units for the target compound relative to the des‑chloro analog (inferred) |
| Conditions | ZINC15 database computational prediction (XLogP3 model) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a differentiated cLogP value enables researchers to select the analog with the most suitable ADME profile for their specific assay system without time‑consuming empirical screening.
- [1] ZINC15 Database. ZINC000000018308. N‑(5‑chloro‑2‑methylphenyl)‑2‑[4‑(morpholine‑4‑carbonyl)piperazin‑1‑yl]acetamide. cLogP = 1.68; Fraction sp³ = 0.56. View Source
